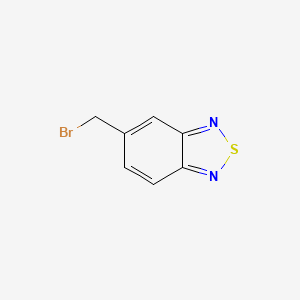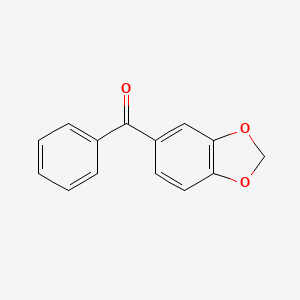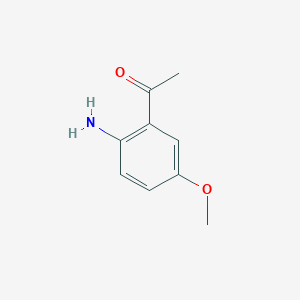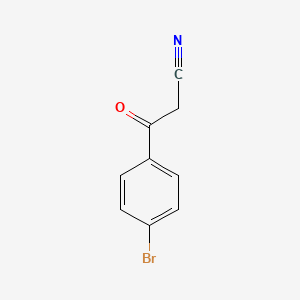
3-(4-溴苯基)-3-氧代丙腈
概述
描述
3-(4-Bromophenyl)-3-oxopropanenitrile: is an organic compound characterized by the presence of a bromophenyl group attached to a nitrile and a ketone functional group
科学研究应用
Chemistry: 3-(4-Bromophenyl)-3-oxopropanenitrile is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It serves as a building block for the construction of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, 3-(4-Bromophenyl)-3-oxopropanenitrile is used in the production of agrochemicals, dyes, and polymers.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, a compound with a similar structure, 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, showed potent activity against HIV-1 . This suggests that 3-(4-Bromophenyl)-3-oxopropanenitrile might interact with its targets, leading to changes in their function.
Biochemical Pathways
For example, pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and the inhibition of acetylcholinesterase (AchE) activity .
Result of Action
For instance, certain indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .
生化分析
Biochemical Properties
3-(4-Bromophenyl)-3-oxopropanenitrile plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 3-(4-Bromophenyl)-3-oxopropanenitrile and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating cellular redox balance .
Cellular Effects
The effects of 3-(4-Bromophenyl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 3-(4-Bromophenyl)-3-oxopropanenitrile can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent activation of stress-responsive signaling pathways . This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Furthermore, 3-(4-Bromophenyl)-3-oxopropanenitrile has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)-3-oxopropanenitrile involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of 3-(4-Bromophenyl)-3-oxopropanenitrile to acetylcholinesterase inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft and prolonged neurotransmission . Additionally, this compound can interact with transcription factors and other regulatory proteins, resulting in altered gene expression patterns. These changes in gene expression can subsequently affect various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-3-oxopropanenitrile can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to 3-(4-Bromophenyl)-3-oxopropanenitrile can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-3-oxopropanenitrile vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and primarily influence specific biochemical pathways . At higher doses, 3-(4-Bromophenyl)-3-oxopropanenitrile can induce toxic effects, including oxidative damage, inflammation, and impaired organ function . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-(4-Bromophenyl)-3-oxopropanenitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, 3-(4-Bromophenyl)-3-oxopropanenitrile can influence metabolic flux by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular energy balance .
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 3-(4-Bromophenyl)-3-oxopropanenitrile can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and overall efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-3-oxopropanenitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of 3-(4-Bromophenyl)-3-oxopropanenitrile to the mitochondria is facilitated by targeting signals and post-translational modifications that direct the compound to this organelle . Additionally, the presence of 3-(4-Bromophenyl)-3-oxopropanenitrile in other subcellular compartments, such as the nucleus and endoplasmic reticulum, can influence its interactions with specific biomolecules and regulatory proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Bromophenyl)-3-oxopropanenitrile can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
化学反应分析
Types of Reactions: 3-(4-Bromophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-(4-Bromophenyl)-3-aminopropanenitrile.
Oxidation: Formation of 3-(4-Bromophenyl)-3-oxopropanoic acid.
相似化合物的比较
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Compared to similar compounds, 3-(4-Bromophenyl)-3-oxopropanenitrile is unique due to its combination of a bromophenyl group with both nitrile and ketone functionalities
属性
IUPAC Name |
3-(4-bromophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNWUXWZCSDJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354368 | |
| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4592-94-3 | |
| Record name | 3-(4-bromophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromobenzoyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

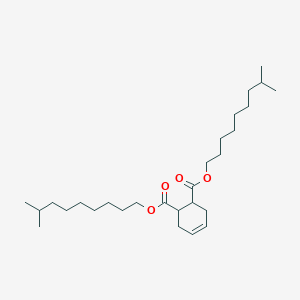
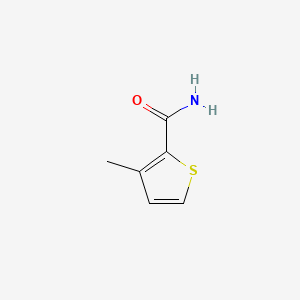
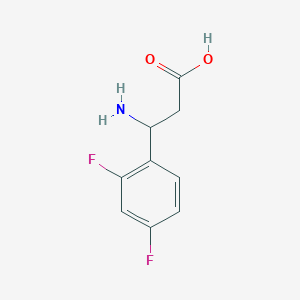
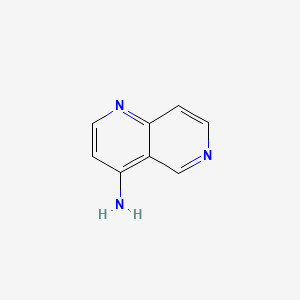

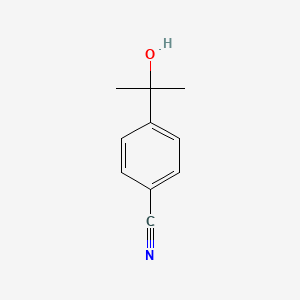

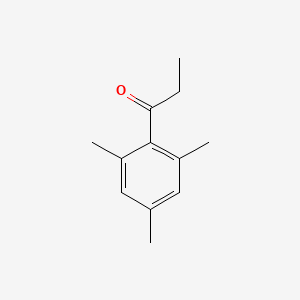
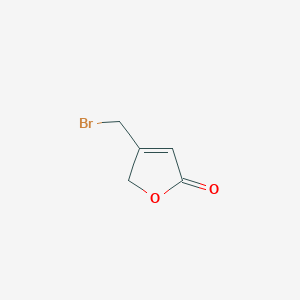
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)
